molecular formula C12H14O2 B1362486 1-Phenylcyclopentanecarboxylic acid CAS No. 77-55-4

1-Phenylcyclopentanecarboxylic acid

Cat. No.: B1362486
CAS No.: 77-55-4
M. Wt: 190.24 g/mol
InChI Key: RHPCYZLXNNRRMB-UHFFFAOYSA-N
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Description

1-Phenylcyclopentanecarboxylic acid is an organic compound with the molecular formula C12H14O2. It consists of a cyclopentane ring with a carboxylic acid group and a phenyl group attached. This compound is a white crystalline powder and is used in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

1-Phenylcyclopentanecarboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in the synthesis of isoxazole and isoxazoline derivatives . The interactions of this compound with these biomolecules are crucial for its function in biochemical pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the compound within the active sites of enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to the compound can lead to cumulative effects on cellular processes, which need to be carefully monitored in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory properties. At higher doses, it can cause toxic or adverse effects. For example, high doses of this compound may lead to liver toxicity or other organ damage in animal models. It is crucial to determine the appropriate dosage range to maximize the therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell. The compound’s role in these pathways is essential for understanding its broader impact on cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms is crucial for predicting the compound’s bioavailability and efficacy in various biological contexts .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. The subcellular localization of the compound can influence its activity and function, as it may interact with different sets of biomolecules in distinct cellular environments .

Preparation Methods

1-Phenylcyclopentanecarboxylic acid can be synthesized through several methods. One common method involves the reaction of 1-phenylcyclopentylamine with mixed carboxylic-carbonic anhydrides. The process includes the use of triethylamine, ethyl chlorocarbonate, and sodium azide under controlled temperature conditions . Another method involves the hydrolysis of 1-phenyl-1-cyanocyclopentane in the presence of sodium hydroxide .

Chemical Reactions Analysis

1-Phenylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenylcyclopentanecarboxylic acid is used in scientific research for the synthesis of various derivatives, including isoxazole and isoxazoline derivatives. These derivatives are important in the development of pharmaceuticals and other chemical compounds . The compound is also used as a precursor in solid-phase synthesis, which is a method used to create complex molecules in a stepwise manner .

Comparison with Similar Compounds

1-Phenylcyclopentanecarboxylic acid can be compared with similar compounds such as:

Properties

IUPAC Name

1-phenylcyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-11(14)12(8-4-5-9-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPCYZLXNNRRMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00227811
Record name 1-Phenylcyclopentanecarboxylic acid
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Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77-55-4
Record name 1-Phenylcyclopentanecarboxylic acid
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Record name 1-Phenylcyclopentanecarboxylic acid
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Record name 1-Phenylcyclopentanecarboxylic acid
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Record name 1-Phenylcyclopentanecarboxylic acid
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Record name 1-phenylcyclopentanecarboxylic acid
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Record name 1-PHENYLCYCLOPENTANECARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

In a stream of argon, 60% sodium hydride was dissolved in 10 ml of tetrahydrofuran, and the solution was mixed with 2.0 g of benzyl cyanide, stirred for 1 hour at room temperature, further mixed with 3.69 g of 1,4-dibromobutane and again stirred for 16 hours at room temperature. The reaction mixture was mixed with water and ethyl acetate, and the resulting organic layer was separated, washed with a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. After removing the solvent by distillation under a reduced pressure, the thus obtained residue was subjected to silica gel column chromatography, and the resulting hexane eluate was mixed with 45 ml of sulfuric acid and subjected to 24 hours of heating under reflux. After cooling down to room temperature, the reaction solution was mixed with ice water and ethyl acetate to separate water layer which was subsequently mixed with concentrated hydrochloric acid and ethyl acetate, and the resulting organic layer was separated, washed with water and a saturated sodium chloride aqueous solution and then dried over anhydrous magnesium sulfate. By removing the solvent by distillation under a reduced pressure, 978 mg of 1-phenylcyclopentanecarboxylic acid was obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary research focus regarding 1-Phenylcyclopentanecarboxylic acid derivatives?

A1: The primary research focus centers on exploring the potential of this compound derivatives as sigma receptor ligands. These receptors are involved in various neurological processes, and selective ligands could hold therapeutic potential for conditions like psychosis and pain management [].

Q2: How does the structure of this compound derivatives influence their sigma receptor binding affinity?

A2: Research indicates that incorporating specific structural elements in this compound derivatives significantly impacts their binding affinity for sigma receptors. For example, introducing a 4-phenylpiperidine or 4-phenylpiperazine moiety linked by an alkyl spacer to the carboxylic acid group enhances sigma receptor affinity []. Furthermore, the length of this alkyl spacer plays a crucial role. Studies have identified propyl and butyl linkers as optimal for high-affinity binding to sigma receptors [].

Q3: Can you provide an example of a this compound derivative with potent sigma receptor binding and selectivity?

A3: 2-(4-Phenylpiperidinyl)ethyl 1-(4-nitrophenyl)-cyclopentanecarboxylate hydrochloride (RLH-033) demonstrates remarkable potency for the sigma receptor, particularly the subtype labeled with [3H]-(+)-pentazocine []. It exhibits a Ki of 50 pM for this site and displays high selectivity over muscarinic, dopamine, and other receptors [].

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